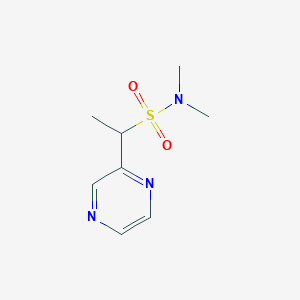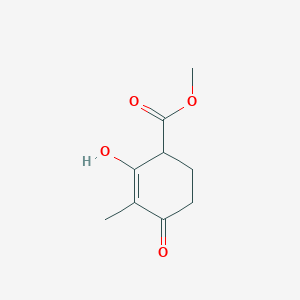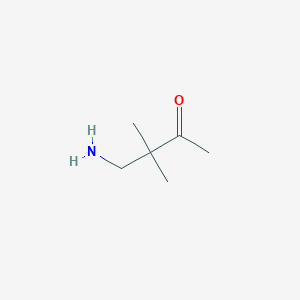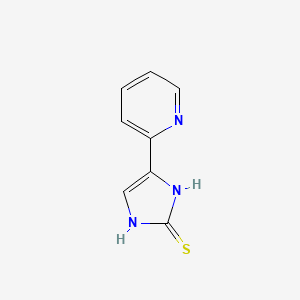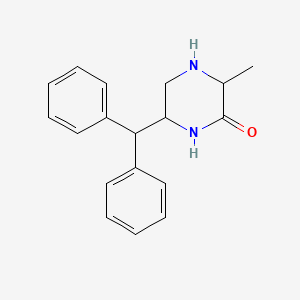
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene is an organic compound with the molecular formula C9H10FNO It is a derivative of benzene, characterized by the presence of a fluorine atom, three methyl groups, and a nitroso group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene typically involves the nitration of 2-Fluoro-1,3,5-trimethylbenzene followed by the reduction of the nitro group to a nitroso group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using reagents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene.
Reduction: 2-Fluoro-1,3,5-trimethyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom and methyl groups contribute to the compound’s stability and specificity in binding to its targets.
Comparaison Avec Des Composés Similaires
2-Fluoro-1,3,5-trimethylbenzene: Lacks the nitroso group, making it less reactive.
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
2-Fluoro-1,3,5-trimethyl-4-aminobenzene:
Uniqueness: 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable tool in biochemical research and drug development.
Propriétés
Numéro CAS |
52547-96-3 |
|---|---|
Formule moléculaire |
C9H10FNO |
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
2-fluoro-1,3,5-trimethyl-4-nitrosobenzene |
InChI |
InChI=1S/C9H10FNO/c1-5-4-6(2)9(11-12)7(3)8(5)10/h4H,1-3H3 |
Clé InChI |
MEZVALRJGGKMFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N=O)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
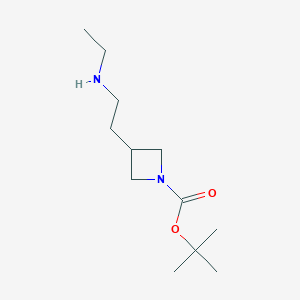
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)

